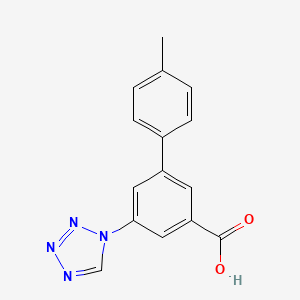
ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate typically involves the reaction of 1,5,6,7-tetrahydro-4H-indol-4-one with ethyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydro-4H-indol-4-one: A precursor in the synthesis of the target compound.
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Methyl indole-6-carboxylate: Another indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activities .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-12-8-4-3-5-9(13)10(7)8/h6,12H,2-5H2,1H3 |
InChI Key |
QWTTXAXVIQWQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=O)CCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4'-Methyl[1,1'-biphenyl]-2-yl)-2H-1,2,3-triazole](/img/structure/B8603165.png)
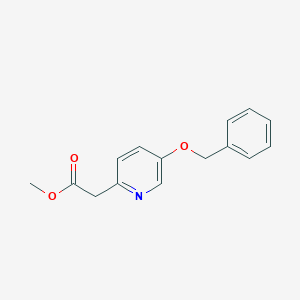
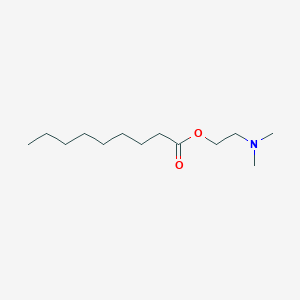
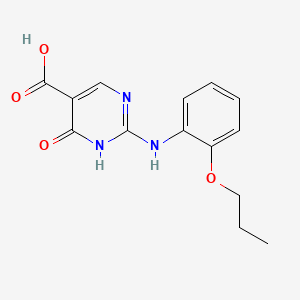
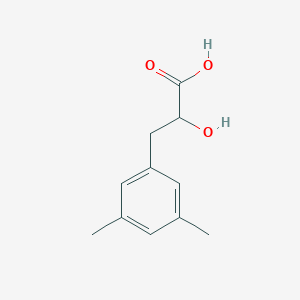
![6-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8603189.png)
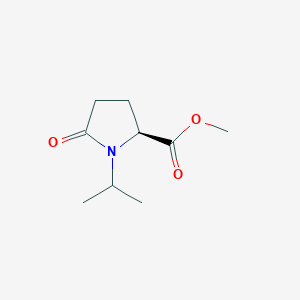
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8603205.png)
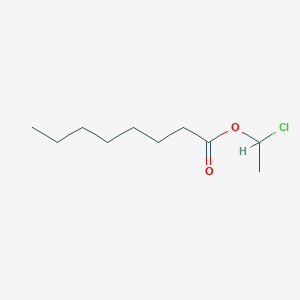
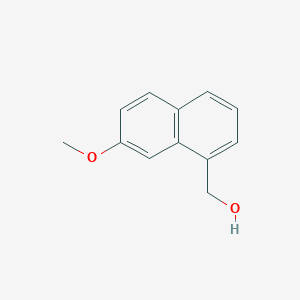
![{3-[4-(4-Ethoxyphenyl)-4-methylpent-1-en-1-yl]phenyl}(phenyl)methanone](/img/structure/B8603244.png)
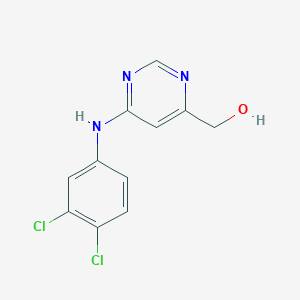
![1,3-Propanediol, 2-[(2,6-diamino-9H-purin-9-yl)methoxy]-](/img/structure/B8603258.png)
